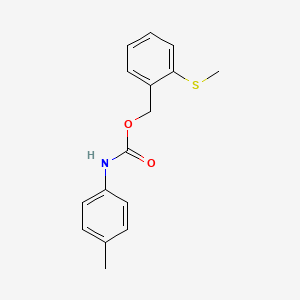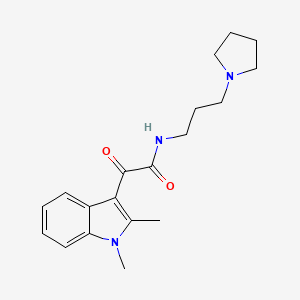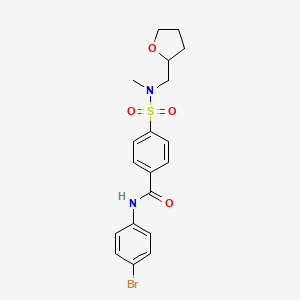
Mmp-9-IN-1
Übersicht
Beschreibung
MMP-9-IN-1 ist ein spezifischer Inhibitor der Matrixmetalloproteinase-9 (MMP-9). Im Gegensatz zu anderen MMPs zielt er selektiv auf die Hämpexin-(PEX)-Domäne von MMP-9 . MMP-9 spielt eine entscheidende Rolle beim Umbau der extrazellulären Matrix und der Gewebshomöostase.
2. Präparationsmethoden
Synthesewege:: Der Syntheseweg für this compound umfasst mehrere Schritte. Obwohl ich keine spezifischen Details zum genauen Syntheseweg habe, beinhaltet er typischerweise chemische Transformationen, um die endgültige Verbindung zusammenzusetzen.
Reaktionsbedingungen:: Die Reaktionsbedingungen können je nach der eingesetzten spezifischen Synthesestrategie variieren. Forscher optimieren häufig Reaktionsparameter wie Temperatur, Lösungsmittel und Katalysatoren, um hohe Ausbeuten zu erzielen.
Industrielle Produktion:: Für die industrielle Produktion kann this compound mit großtechnischen Reaktionen synthetisiert werden. Unternehmen können kontinuierliche Prozesse oder Batch-Reaktionen einsetzen, um diese Verbindung effizient zu produzieren.
Wissenschaftliche Forschungsanwendungen
MMP-9-IN-1 hat vielfältige Anwendungen in verschiedenen wissenschaftlichen Disziplinen:
Chemie: Forscher untersuchen seine Reaktivität, Stabilität und Wechselwirkungen mit anderen Molekülen.
Biologie: Es kann die Zellmigration, Geweberegeneration und Wundheilung beeinflussen.
Medizin: Es wird auf potenzielle therapeutische Anwendungen bei Krebs, Entzündungen und Gewebsreparatur untersucht.
Industrie: Unternehmen untersuchen seine Rolle in der Medikamentenentwicklung und in Biomaterialien.
5. Wirkmechanismus
This compound inhibiert MMP-9, indem es spezifisch an seine PEX-Domäne bindet. Dies verhindert, dass MMP-9 extrazelluläre Matrixkomponenten abbaut, was den Gewebsumbau und das Fortschreiten von Krankheiten beeinflusst.
Wirkmechanismus
Mode of Action
Mmp-9-IN-1 interacts with MMP-9 by inhibiting its proteolytic activity . One cysteine (Cys99) residue in the propeptide of pro-MMP-9 can interact with the catalytic zinc ion of this protein . This interaction is required in the maintenance of MMP latency. The proteolytic removal of the propeptide region will completely disrupt this interaction . After activation, MMP-9 can cleave its substrates at MMP-9 cleavage sites .
Biochemical Pathways
MMP-9 is involved in various biochemical pathways. It plays a key role in tumorigenesis by regulating migration, epithelial-to-mesenchymal transition, and survival of cancer cells, induction of immune response, angiogenesis, and formation of the tumor microenvironment . MMP-9 also participates in the degradation of components of the extracellular matrix and is involved in vascular remodeling and vasomotor changes . MMP-9 activity is required during embryological development and maintenance of physiology through degradation of ECM molecules and allowing cell migration .
Pharmacokinetics
It is known that the activity of mmp-9 is regulated by tissue inhibitors of metalloproteinases (timps), which impede substrate binding and activity by binding to its active sites . This suggests that the bioavailability of this compound could be influenced by the presence of TIMPs in the body.
Result of Action
The inhibition of MMP-9 by this compound can lead to various molecular and cellular effects. MMP-9 cleaves and activates many immune-related molecules such as interleukin-8 to its more potent truncated form and activates IL-1β and transforming growth factor β . Therefore, inhibition of MMP-9 can potentially disrupt these processes. Moreover, MMP-9 has been implicated in various pathological conditions, including cancer invasion, metastasis, angiogenesis, and inflammatory diseases . Thus, this compound could potentially have therapeutic effects in these conditions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, MMP-9 expression and activity can be regulated by growth factors, cytokines, oncogenes, metal ions, and hormones through MAPK pathway signaling . Moreover, the pattern of MMP-9 expression, activity, and excretion after peripheral nerve injury is universal in both sexes . Therefore, the biological environment and the presence of other signaling molecules can significantly influence the action of this compound.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Mmp-9-IN-1 plays a crucial role in biochemical reactions by inhibiting the activity of MMP-9. MMP-9 is a zinc-dependent endopeptidase that degrades various components of the extracellular matrix, such as collagen and elastin. By binding to the hemopexin domain of MMP-9, this compound prevents the enzyme from interacting with its substrates, thereby inhibiting its proteolytic activity . This interaction is highly specific, as this compound does not affect other matrix metalloproteinases .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In cancer cells, such as HT-1080 and MDA-MB-435, this compound inhibits cell proliferation by blocking MMP-9 activity . This inhibition affects cell signaling pathways involved in cell migration and invasion, thereby reducing the metastatic potential of these cells. Additionally, this compound influences gene expression related to extracellular matrix remodeling and inflammation, further impacting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the hemopexin domain of MMP-9, which is essential for the enzyme’s interaction with extracellular matrix components. By occupying this domain, this compound prevents MMP-9 from binding to and degrading its substrates . This inhibition leads to a decrease in the proteolytic activity of MMP-9, thereby reducing the breakdown of extracellular matrix proteins and modulating various cellular processes, including cell migration, invasion, and angiogenesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions and maintains its inhibitory activity over extended periods . Long-term studies have shown that continuous exposure to this compound results in sustained inhibition of MMP-9 activity, leading to prolonged effects on cellular function and extracellular matrix remodeling . The compound may undergo degradation under certain conditions, which could affect its long-term efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits MMP-9 activity without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including adverse impacts on normal tissue function and overall health . Studies in animal models have demonstrated that this compound can significantly reduce tumor growth and metastasis at optimal dosages, highlighting its potential as a therapeutic agent .
Metabolic Pathways
This compound is involved in metabolic pathways related to the inhibition of MMP-9 activity. The compound interacts with enzymes and cofactors involved in the regulation of extracellular matrix degradation and remodeling . By inhibiting MMP-9, this compound affects the metabolic flux of various substrates, leading to changes in metabolite levels and overall cellular metabolism . These effects are crucial for understanding the compound’s role in modulating physiological and pathological processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization . Once inside the cells, this compound accumulates in areas where MMP-9 is active, such as the extracellular matrix and sites of tissue remodeling . This targeted distribution enhances the compound’s efficacy in inhibiting MMP-9 activity and modulating cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound is directed to the extracellular matrix and other compartments where MMP-9 is active . This localization is mediated by targeting signals and post-translational modifications that guide this compound to its sites of action . By localizing to these specific areas, this compound effectively inhibits MMP-9 activity and modulates extracellular matrix remodeling and cellular processes .
Vorbereitungsmethoden
Synthetic Routes:: The synthetic route for MMP-9-IN-1 involves several steps. While I don’t have specific details on the exact synthetic pathway, it typically includes chemical transformations to assemble the final compound.
Reaction Conditions:: The reaction conditions may vary depending on the specific synthetic strategy employed. Researchers often optimize reaction parameters such as temperature, solvent, and catalysts to achieve high yields.
Industrial Production:: For industrial-scale production, this compound can be synthesized using large-scale reactions. Companies may employ continuous flow processes or batch reactions to produce this compound efficiently.
Analyse Chemischer Reaktionen
Arten von Reaktionen:: MMP-9-IN-1 unterliegt wahrscheinlich verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen verändern seine Struktur und Eigenschaften.
Häufige Reagenzien und Bedingungen::Oxidation: Oxidationsmittel wie Wasserstoffperoxid (H₂O₂) oder m-Chlorperbenzoesäure (m-CPBA) können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) könnten eingesetzt werden.
Substitution: Nucleophile Substitutionsreaktionen mit geeigneten Abgangsgruppen können auftreten.
Hauptprodukte:: Die bei diesen Reaktionen entstehenden Hauptprodukte wären Derivate von this compound mit veränderten funktionellen Gruppen oder Stereochemie.
Vergleich Mit ähnlichen Verbindungen
Obwohl ich keine direkte Liste ähnlicher Verbindungen habe, vergleichen Forscher MMP-9-IN-1 häufig mit anderen MMP-Inhibitoren. Seine Einzigartigkeit liegt in seiner selektiven Zielrichtung auf MMP-9, wodurch es sich von breiteren Inhibitor-Spektren unterscheidet.
Denken Sie daran, dass this compound eine vielversprechende Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen ist. Weitere Forschung wird seine vollen Fähigkeiten und Auswirkungen aufdecken.
Eigenschaften
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O3S/c1-2-3-11-8-13(22)21-16(20-11)25-9-14(23)19-10-4-6-12(7-5-10)24-15(17)18/h4-8,15H,2-3,9H2,1H3,(H,19,23)(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTRRVUORWPRGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B3017627.png)
![ETHYL 2-(2-{[4-(4-NITROPHENYL)-5-[(2-PHENOXYACETAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}PROPANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B3017628.png)

![3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(3-methylbenzyl)quinolin-4(1H)-one](/img/structure/B3017632.png)

![1-Ethynyl-4-fluorobicyclo[2.2.1]heptane](/img/structure/B3017635.png)
![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B3017637.png)
![N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3017639.png)


![4-(2-Chlorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B3017644.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3017647.png)

